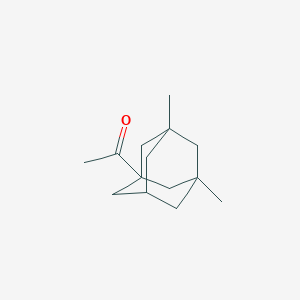

1-Acetyl-3,5-dimethyl Adamantane

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1-Acetyl-3,5-dimethyl Adamantane-like structures typically involves multi-step chemical reactions. A practical method for synthesizing similar adamantane derivatives starts with the use of tertiary butyl alcohol under Ritter conditions, producing acetamido derivatives which are then hydrolyzed and converted into hydrochloride salts (Madhra, Sharma, & Khanduri, 2007).

Molecular Structure Analysis

Adamantane derivatives are known for their rigid, three-dimensional cage structures. The molecular structure is often confirmed through spectral and analytical data, including X-ray analysis for definitive structural elucidation (Kalita et al., 2017).

Wissenschaftliche Forschungsanwendungen

Affinity for σ Binding Site in Human Frontal Cortex 1-Amino-3,5-dimethyl-adamantane and its derivatives, including 1-acetyl-3,5-dimethyl adamantane, have been studied for their affinity to compete with 3H-pentazocine in homogenates of post-mortem human frontal cortex. The research suggests that these compounds, at therapeutic concentrations, may not interact with the σ binding site, highlighting their potential specificities and applications in neuroscience (Kornhuber, Schoppmeyer, & Riederer, 1993).

In Vitro Characterization of Adamantane Derivatives A study conducted in vitro evaluated the effect of adamantane derivatives, including 1-acetyl-3,5-dimethyl adamantane, on NMDA receptors expressed in cortical neuron cultures. The results indicate that these derivatives reduce NMDA-evoked currents, suggesting their potential in treating neurodegenerative disorders (Losi et al., 2006).

Synthesis and Characterization for Polymer Applications In the field of material science, 1-acetyl-3,5-dimethyl adamantane has been utilized in the synthesis of novel polyimides. These polyimides, derived from adamantane-containing diamines, exhibit high glass transition temperatures, excellent optical transparency, and optimal thermal and mechanical properties, making them suitable for optical and optoelectronic applications (Miao et al., 2020).

Biocatalytic Oxidation of Adamantane Frameworks Another study explored the use of ester protecting groups and the modification of amine to amide for more efficient and selective biocatalytic oxidation of adamantane frameworks. This research highlights the versatility of 1-acetyl-3,5-dimethyl adamantane in biochemical applications (Sarkar et al., 2016).

Safety And Hazards

Zukünftige Richtungen

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . This suggests a promising future for the study and application of 1-Acetyl-3,5-dimethyl Adamantane and similar compounds.

Eigenschaften

IUPAC Name |

1-(3,5-dimethyl-1-adamantyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-10(15)14-6-11-4-12(2,8-14)7-13(3,5-11)9-14/h11H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYLDWXYQFICXKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C12CC3CC(C1)(CC(C3)(C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-3,5-dimethyl Adamantane | |

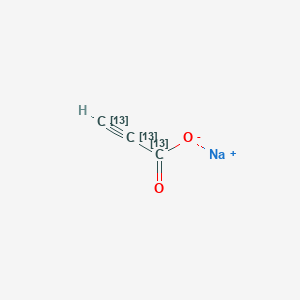

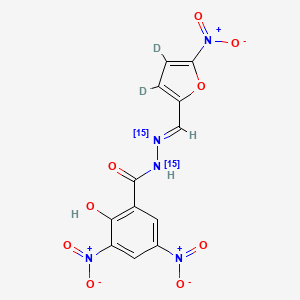

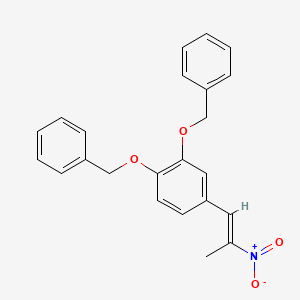

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Lithium;2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethanol](/img/structure/B1147142.png)

![Dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dithione](/img/structure/B1147147.png)